Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-
Description
Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- (IUPAC name), is a substituted aromatic compound featuring a benzene ring with two distinct substituents: a (4-methoxyphenyl)methyl group at position 1 and a methyl group at position 3. The 4-methoxyphenyl moiety introduces electron-donating methoxy (-OCH₃) and aromatic characteristics, while the methyl group enhances hydrophobicity.
Properties
CAS No. |
53039-51-3 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-methoxy-4-[(3-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C15H16O/c1-12-4-3-5-14(10-12)11-13-6-8-15(16-2)9-7-13/h3-10H,11H2,1-2H3 |
InChI Key |
LJVVELIHWFQXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- typically involves the reaction of 4-methoxybenzyl chloride with 3-methylphenyl magnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Key Reactions:
Reduction and Oxidation
The methyl group and methoxyphenylmethyl moiety exhibit distinct stability under redox conditions:
Reduction:
-
Catalytic Hydrogenation :
Oxidation:
-
Methyl Group Oxidation :
Cross-Coupling Reactions
The compound can participate in transition-metal-catalyzed couplings if functionalized with halides:
Example Pathway:
-
Bromination (as above) introduces a bromine atom.
-
Suzuki Coupling :
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination → Suzuki Coupling | Br₂/FeBr₃; Pd catalyst | Biaryl analog | ~75% (estimated) |
Friedel-Crafts Alkylation:
-
A proposed synthesis involves reacting 4-methoxybenzyl chloride with toluene derivatives in the presence of AlCl₃ .
-
Key intermediate: 4-methoxybenzyl carbocation , stabilized by resonance .
Schlenk Techniques:
-
Organometallic intermediates (e.g., Grignard reagents) enable functionalization of the methyl group .
Spectroscopic Characterization
Reaction products are validated via:
-
¹H NMR : Distinct signals for methoxy (–OCH₃ at δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
-
IR Spectroscopy : Stretching frequencies for C–O (methoxy, ~1250 cm⁻¹) and C–H (aromatic, ~3030 cm⁻¹) .
Stability and Reactivity Trends
Scientific Research Applications
Chemistry: Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems. It may also serve as a model compound for understanding the interactions between aromatic molecules and biological macromolecules.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzene, 1-methyl-3-[(4-methylphenyl)methyl] (CAS 21895-16-9)
- Structure : Differs by replacing the 4-methoxyphenyl group with a 4-methylphenyl group.
- Molecular Formula : C₁₅H₁₆ (MW = 196.29 g/mol).
- Key Contrasts: The absence of the methoxy group reduces polarity and electron-donating effects, impacting solubility and reactivity. This compound is more hydrophobic, favoring nonpolar solvents .
Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl] (CAS 1280647-32-6)
- Structure : Features bromo and chloro substituents alongside a (4-methoxyphenyl)methoxy group.
- Molecular Formula : C₁₅H₁₄BrClO₂ (MW = 357.63 g/mol).
- Key Contrasts : Halogen atoms increase molecular weight and introduce steric hindrance. The compound’s reactivity is dominated by electrophilic halogen substituents, unlike the inert methyl group in the target compound .
trans-Anethole (1-Methoxy-4-(prop-1-enyl)benzene)
- Structure : A para-substituted benzene with a methoxy group and propenyl chain.
- Molecular Formula : C₁₀H₁₂O (MW = 148.20 g/mol).
- Key Contrasts : The propenyl group enables conjugation and UV activity, making it suitable for flavoring agents. The target compound’s benzyl and methyl groups lack this conjugation, limiting similar applications .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Polarity | Boiling Point (°C, estimated) | Solubility |
|---|---|---|---|---|
| Target Compound | 212.29 | Moderate | 280–310 | Low in water |
| 1-Methyl-3-[(4-methylphenyl)methyl] | 196.29 | Low | 250–280 | Insoluble in water |
| trans-Anethole | 148.20 | Moderate | 234–237 | Low in water |
- Polarity : The target compound’s methoxy group increases polarity compared to its methyl-substituted analogue but remains less polar than trans-Anethole due to the bulky benzyl group.
- Solubility : All compounds exhibit low water solubility, but the target compound may dissolve better in polar aprotic solvents (e.g., DMSO) due to its methoxy group .
Biological Activity
Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.
1. Antibacterial Activity
Research has indicated that compounds similar to Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- exhibit significant antibacterial properties. A study conducted by examining various monomeric alkaloids reported that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| Compound A (similar structure) | 3.125 | E. coli |
| Compound B | 25 | S. aureus |
| Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- | TBD | TBD |
2. Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. For instance, derivatives of similar structures have demonstrated effectiveness against Candida albicans and other fungal strains. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| Compound C (related structure) | 10 | C. albicans |
| Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl- | TBD | TBD |
Case Study 1: Synthesis and Evaluation
A study focused on the synthesis of benzylidene derivatives similar to Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-. The synthesized compounds were evaluated for their biological activities, revealing promising results against various pathogens. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on compounds related to Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-. The results indicated that the presence of electron-donating groups significantly enhanced antibacterial activity while certain substitutions reduced toxicity .
Research Findings
Recent investigations have utilized computational methods to predict the biological activity of Benzene, 1-[(4-methoxyphenyl)methyl]-3-methyl-. Quantum computational studies have provided insights into the electronic properties that correlate with biological efficacy .
Table 3: Computational Analysis Results
| Property | Value |
|---|---|
| HOMO Energy Level | -6.2902 eV |
| LUMO Energy Level | -2.0169 eV |
| Band Gap | 4.2733 eV |
These findings suggest that the compound's electronic configuration plays a crucial role in its interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
